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Compound of Interest

Compound Name: Diniconazole-M

Cat. No.: B1237276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diniconazole-M is the biologically active R-enantiomer of the triazole fungicide diniconazole.[1]

[2] Its efficacy as a potent inhibitor of sterol 14α-demethylase makes it a subject of significant

interest in agrochemical and pharmaceutical research.[1] A thorough understanding of its three-

dimensional structure is paramount for structure-activity relationship (SAR) studies, the design

of more effective analogs, and for regulatory purposes. This technical guide provides an in-

depth overview of the structural elucidation of Diniconazole-M, detailing the analytical

techniques employed, the data obtained, and the experimental protocols.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Diniconazole-M is presented in

Table 1.
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Property Value Source

IUPAC Name

(E,3R)-1-(2,4-

dichlorophenyl)-4,4-dimethyl-2-

(1,2,4-triazol-1-yl)pent-1-en-3-

ol

[1][3]

Molecular Formula C₁₅H₁₇Cl₂N₃O [1]

Molecular Weight 326.22 g/mol [1]

CAS Registry Number 83657-18-5 [1]

Appearance White crystalline solid [4]

Chirality R-enantiomer [1][2]

Spectroscopic Data
The structural confirmation of Diniconazole-M relies on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While a complete, assigned high-resolution spectrum for Diniconazole-M is not

publicly available, data from studies on diniconazole and its enantiomers allow for a confident

assignment of its key resonances. The discrimination of the R- and S-enantiomers can be

achieved using chiral liquid crystalline solutions in ¹³C NMR, where the signals of the aromatic

carbons show the most significant separation.[5]

¹H NMR Spectral Data (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available
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¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

Partial data from enantiomer discrimination

studies suggest aromatic carbons are key for

differentiation.

Specific peak assignments are not fully

available in the public domain.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Diniconazole-M, aiding in its identification and structural confirmation. High-resolution mass

spectrometry (HRMS) allows for the determination of the elemental composition of the parent

ion and its fragments.

High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Observed m/z

[M+H]⁺ 326.0821 326.0822

Major Fragmentation Ions

m/z Proposed Fragment Structure

159 [C₇H₄Cl₂]⁺

70 [C₂H₄N₃]⁺

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the Diniconazole-M
molecule based on their characteristic vibrational frequencies.

Characteristic FT-IR Absorption Bands for Triazole Fungicides
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-3500 O-H stretch Alcohol

3100-3150 C-H stretch Aromatic/Triazole ring

2850-3000 C-H stretch Alkyl groups

1600-1650 C=C stretch Alkene

1450-1550 C=N, C=C stretch Triazole/Aromatic ring

1000-1250 C-O stretch Alcohol

700-850 C-Cl stretch Aryl chloride

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule in the solid state, yielding precise bond lengths, bond angles, and conformational

details. While a crystal structure for the isolated Diniconazole-M enantiomer is not publicly

available, the crystal structure of the racemic diniconazole has been determined and provides a

very close approximation of the geometry of the M-enantiomer.[6]

Crystallographic Data for Diniconazole[6]
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.2321 (15)

b (Å) 20.248 (4)

c (Å) 22.449 (5)

α (°) 90

β (°) 96.072 (2)

γ (°) 90

Volume (Å³) 3268.8 (12)

Z 8

Selected Bond Lengths and Angles (from Diniconazole)

Bond Length (Å) Angle Angle (°)

C1-C2 Data unavailable C1-C2-C3 Data unavailable

C2-N1 Data unavailable C2-N1-N2 Data unavailable

... ... ... ...

Experimental Protocols
Sample Preparation for Spectroscopic Analysis
NMR Sample Preparation[7][8]

Weigh approximately 10-20 mg of Diniconazole-M.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, Acetone-d₆).
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.

Cap the NMR tube and ensure the solution is free of any particulate matter.

LC-MS/MS Sample Preparation[9][10][11]

Prepare a stock solution of Diniconazole-M in a suitable organic solvent (e.g., acetonitrile or

methanol) at a concentration of 1 mg/mL.

Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series

of calibration standards.

For analysis of complex matrices, an extraction and clean-up procedure, such as

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), may be necessary.

FT-IR Sample Preparation (KBr Pellet Method)[12]

Grind a small amount (1-2 mg) of Diniconazole-M with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Mount the pellet in the sample holder of the FT-IR spectrometer.

Instrumental Methods
NMR Spectroscopy

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.
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Number of scans: 16-64.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, depending on sample concentration.

LC-MS/MS[9][13][14]

Liquid Chromatography:

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient from a high percentage of A to a high percentage of B to

elute the analyte.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Scan Type: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for

structural confirmation.

Precursor Ion: m/z 326.1.

Product Ions: m/z 159.0, 70.0.
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FT-IR Spectroscopy

Instrument: A Fourier-Transform Infrared spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be collected.

Single-Crystal X-ray Diffraction[15][16]

Crystal Growth: Grow single crystals of Diniconazole-M suitable for diffraction (typically >0.1

mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent.

Crystal Mounting: Mount a suitable crystal on a goniometer head.

Data Collection:

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα).

Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize

thermal vibrations.

Data Collection Strategy: A series of diffraction images are collected over a range of

crystal orientations.

Structure Solution and Refinement:

The diffraction data is processed to obtain a set of structure factors.

The crystal structure is solved using direct methods or Patterson methods.

The atomic positions and thermal parameters are refined against the experimental data.
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Caption: Overall workflow for the structural elucidation of Diniconazole-M.
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Caption: Proposed fragmentation pathway of Diniconazole-M in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1237276#structural-elucidation-of-diniconazole-m]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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